Cas no 2138437-75-7 (2-ethynyl-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine)

2-ethynyl-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine is a synthetic organic compound with notable structural and electronic properties. It exhibits a unique imidazo[4,5-b]pyridine core, which is advantageous for its potential applications in medicinal chemistry and material science. The presence of a trifluoromethyl group enhances its stability and reactivity, making it a valuable building block for the synthesis of novel compounds. This compound is well-suited for research and development in drug discovery and materials engineering.
2-ethynyl-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine structure
2138437-75-7 structure
Product name:2-ethynyl-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine
CAS No:2138437-75-7
MF:C9H4F3N3
Molecular Weight:211.143371582031
CID:6275723
PubChem ID:165741980

2-ethynyl-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine 化学的及び物理的性質

名前と識別子

    • EN300-802024
    • 2138437-75-7
    • 2-ethynyl-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine
    • インチ: 1S/C9H4F3N3/c1-2-7-14-6-3-5(9(10,11)12)4-13-8(6)15-7/h1,3-4H,(H,13,14,15)
    • InChIKey: DBSSXGLACWPSRT-UHFFFAOYSA-N
    • SMILES: FC(C1=CN=C2C(=C1)NC(C#C)=N2)(F)F

計算された属性

  • 精确分子量: 211.03573163g/mol
  • 同位素质量: 211.03573163g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 5
  • 重原子数量: 15
  • 回転可能化学結合数: 1
  • 複雑さ: 293
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.9
  • トポロジー分子極性表面積: 41.6Ų

2-ethynyl-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-802024-2.5g
2-ethynyl-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine
2138437-75-7 95.0%
2.5g
$5055.0 2025-02-21
Enamine
EN300-802024-5.0g
2-ethynyl-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine
2138437-75-7 95.0%
5.0g
$7479.0 2025-02-21
Enamine
EN300-802024-0.1g
2-ethynyl-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine
2138437-75-7 95.0%
0.1g
$2268.0 2025-02-21
Enamine
EN300-802024-0.5g
2-ethynyl-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine
2138437-75-7 95.0%
0.5g
$2475.0 2025-02-21
Enamine
EN300-802024-1.0g
2-ethynyl-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine
2138437-75-7 95.0%
1.0g
$2578.0 2025-02-21
Enamine
EN300-802024-10.0g
2-ethynyl-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine
2138437-75-7 95.0%
10.0g
$11090.0 2025-02-21
Enamine
EN300-802024-0.25g
2-ethynyl-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine
2138437-75-7 95.0%
0.25g
$2372.0 2025-02-21
Enamine
EN300-802024-0.05g
2-ethynyl-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine
2138437-75-7 95.0%
0.05g
$2166.0 2025-02-21

2-ethynyl-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine 関連文献

2-ethynyl-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridineに関する追加情報

Introduction to 2-ethynyl-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine (CAS No. 2138437-75-7)

2-ethynyl-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine, identified by its CAS number 2138437-75-7, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the imidazopyridine class, a structural motif known for its broad spectrum of biological activities. The presence of both an ethynyl group and a trifluoromethyl substituent in its molecular framework imparts unique electronic and steric properties, making it a promising candidate for the development of novel therapeutic agents.

The imidazo[4,5-b]pyridine scaffold is a privileged structure in drug discovery, exhibiting a wide range of biological functions including antiviral, anticancer, anti-inflammatory, and antimicrobial activities. The incorporation of functional groups such as the ethynyl moiety enhances the reactivity of the molecule, allowing for further derivatization and optimization. Additionally, the trifluoromethyl group is a well-known pharmacophore that can modulate metabolic stability, lipophilicity, and binding affinity to biological targets.

In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting various disease pathways. Among these, kinases and other enzymes involved in signal transduction have been extensively studied due to their critical roles in cellular processes. The compound 2-ethynyl-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine has been explored as a potential inhibitor in this context. Its unique structure suggests that it may interact with specific binding pockets on target enzymes, thereby modulating their activity.

One of the most compelling aspects of this compound is its potential application in oncology research. Cancer cells often exhibit dysregulated signaling pathways that drive uncontrolled growth and proliferation. By inhibiting key enzymes involved in these pathways, small molecules like 2-ethynyl-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine could offer a means to restore normal cellular function. Preliminary studies have shown that derivatives of imidazopyridines can exhibit potent antitumor activity by interfering with critical signaling cascades.

The ethynyl group in the molecule provides a versatile handle for further chemical modification. This functionality can be used to introduce additional pharmacophores or to link the compound to other molecules via cross-coupling reactions such as Suzuki or Sonogashira couplings. Such modifications can enhance the potency and selectivity of the compound against specific biological targets. Moreover, the trifluoromethyl substituent can improve pharmacokinetic properties by increasing metabolic stability and reducing susceptibility to enzymatic degradation.

Recent advances in computational chemistry have enabled researchers to predict the binding modes of small molecules to biological targets with high accuracy. Molecular docking studies have been performed using 2-ethynyl-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine as a lead compound to identify potential binding interactions with kinases and other enzymes. These studies have provided valuable insights into how structural modifications can optimize binding affinity and selectivity.

In addition to its potential as an inhibitor, this compound has also been investigated for its antimicrobial properties. Resistance to conventional antibiotics remains a significant global health challenge, prompting research into novel antimicrobial agents. The unique scaffold of imidazo[4,5-b]pyridines has shown promise in combating resistant bacterial strains by targeting essential bacterial processes such as DNA replication and transcription.

The synthesis of 2-ethynyl-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key synthetic steps include cyclization reactions to form the imidazopyridine core, followed by functionalization at the 2-position with an ethynyl group and at the 6-position with a trifluoromethyl group. Advances in synthetic methodologies have made it possible to produce this compound on a scalable basis, facilitating further biological evaluation.

As interest in targeted therapies continues to grow, compounds like 2-ethynyl-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine are expected to play a crucial role in drug development pipelines. Their unique structural features offer opportunities for designing molecules with enhanced efficacy and reduced side effects compared to existing treatments. Furthermore, their versatility in chemical modification allows for tailored optimization based on specific therapeutic needs.

The future direction of research on this compound will likely focus on elucidating its mechanism of action through both computational and experimental approaches. Understanding how it interacts with biological targets at the molecular level will provide critical insights into its therapeutic potential and guide further development efforts. Additionally, exploring analogs with modified functional groups may uncover new leads with improved pharmacological properties.

In conclusion,2-ethynyl-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine (CAS No. 2138437-75-7) represents a promising scaffold for developing novel therapeutic agents with applications across multiple disease areas including oncology and antimicrobial therapy. Its unique structural features combined with its potential for further chemical modification make it an attractive candidate for future drug discovery efforts.

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